

Comprehensive Technical Guide: Synthesis of 3-(3-Phenoxyphenyl)-DL-beta-alaninol

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Compound of Interest

Compound Name: 3-(3-PHENOXYPHENYL)-DL-beta-ALANINOL

CAS No.: 886366-70-7

Cat. No.: B1500127

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Executive Summary & Strategic Importance

3-(3-phenoxyphenyl)-DL-beta-alaninol (also known as 3-amino-3-(3-phenoxyphenyl)propan-1-ol) represents a "privileged scaffold" in medicinal chemistry. Its structural core—a

-amino alcohol linked to a biaryl ether—serves as a critical building block for:

- **Kinase Inhibitors:** The 3-phenoxyphenyl moiety is a validated pharmacophore in tyrosine kinase inhibitors (e.g., Ibrutinib analogs), providing hydrophobic pocket occupancy.[1]
- **CNS Active Agents:** The -amino alcohol motif mimics the transition state of peptide bond hydrolysis and is isosteric with -amino alcohols found in SNRIs (e.g., Fluoxetine, Atomoxetine).
- **Chiral Auxiliaries:** While this guide focuses on the racemic (DL) synthesis, this molecule is the direct precursor to enantiopure auxiliaries used in asymmetric synthesis.[1]

This guide details two distinct synthetic pathways: the Nitroaldol (Henry) Route for rapid laboratory-scale access, and the Rodionov-Reduction Route for scalable process development.

Retrosynthetic Analysis

To design the optimal synthesis, we must disconnect the target molecule at its most labile bonds.[1] The strategic disconnection reveals 3-(3-phenoxyphenyl)benzaldehyde as the universal starting material.

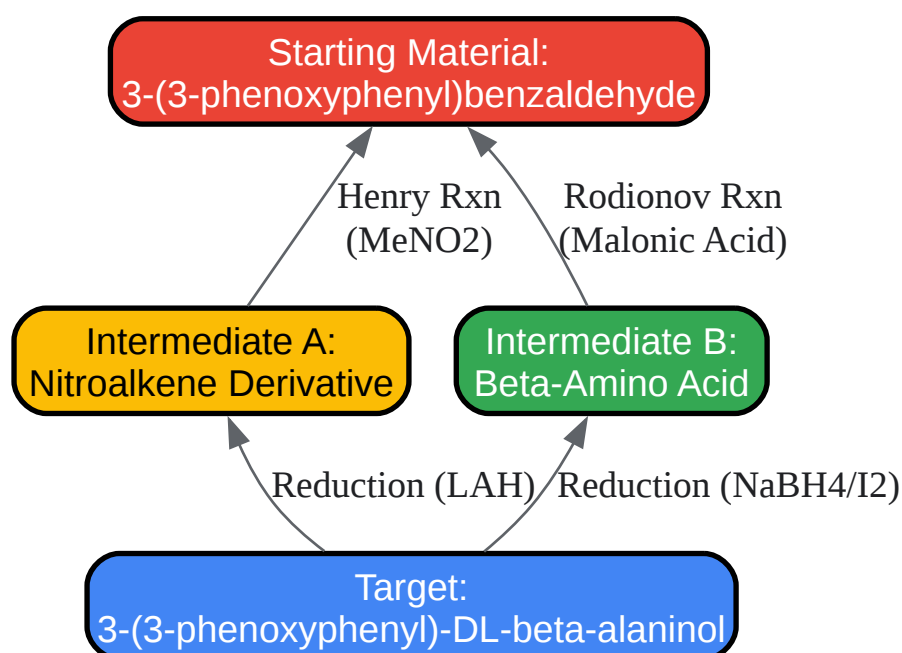


Figure 1: Retrosynthetic disconnection of the target amino alcohol.

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[1]

Route A: The Nitroaldol (Henry) Pathway

Best for: Rapid prototyping, small-scale synthesis (<10g), and high atom economy.[1]

Mechanism: Condensation of the aldehyde with nitromethane followed by a global reduction of the nitroalkene.[1]

Step 1: Henry Condensation

The 3-(3-phenoxyphenyl)benzaldehyde is condensed with nitromethane.

- Reagents: Nitromethane (solvent/reactant), Ammonium Acetate (catalyst).[1]
- Conditions: Reflux, 4-6 hours.

Step 2: Global Reduction

The resulting

-nitrostyrene intermediate is reduced directly to the saturated amino alcohol.

- Reagents: Lithium Aluminum Hydride (LiAlH₄).[1]
- Conditions: THF, 0°C to Reflux.

Detailed Protocol A

- Condensation:
 - Charge a flask with 3-(3-phenoxyphenyl)benzaldehyde (1.0 eq) and Nitromethane (10 vol).
 - Add Ammonium Acetate (0.5 eq).[1]
 - Heat to reflux (approx. 101°C) for 4 hours. Monitor via TLC (Hexane/EtOAc 8:2) for disappearance of aldehyde.[1]
 - Workup: Cool to RT. Partition between EtOAc and water.[1] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1] The crude nitroalkene is usually a yellow oil or solid that can be used directly.[1]
- Reduction:
 - Safety Warning: LiAlH₄ is pyrophoric.[1] Use anhydrous conditions under Argon/Nitrogen.
 - Suspend LiAlH₄ (4.0 eq) in anhydrous THF at 0°C.
 - Add the crude nitroalkene (dissolved in THF) dropwise to control exotherm.[1]
 - Allow to warm to RT, then reflux for 6-12 hours.

- Quench (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LAH), then 15% NaOH (1 mL per g LAH), then water (3 mL per g LAH).
- Filter the granular precipitate.[1][2] Concentrate the filtrate to yield the crude amino alcohol.[1]
- Purification: Recrystallize from Toluene/Hexane or convert to HCl salt for higher purity.

Route B: The Rodionov-Reduction Pathway

Best for: Scalability (>100g), safety (avoids nitro compounds), and if the

-amino acid is also a desired intermediate. Mechanism: One-pot condensation to the

-amino acid, followed by chemoselective reduction of the carboxylic acid.

Step 1: Modified Rodionov Reaction

Direct synthesis of the

-amino acid from the aldehyde.

- Reagents: Malonic acid, Ammonium Acetate, Ethanol.[1]
- Reaction:

Step 2: Iodine-Activated Reduction

Reduction of the amino acid zwitterion requires activation.

- Reagents: NaBH₄, Iodine (), THF.[1]
- Mechanism: In situ generation of borane-amine complexes.

Detailed Protocol B

- Amino Acid Synthesis:

- Dissolve 3-(3-phenoxyphenyl)benzaldehyde (1.0 eq), Malonic acid (1.1 eq), and Ammonium Acetate (2.0 eq) in Ethanol.
- Reflux for 8-12 hours. The reaction creates the amino acid which often precipitates upon cooling.^[1]
- Isolation: Filter the solid.^[1] Wash with cold ethanol.^[1] This yields 3-amino-3-(3-phenoxyphenyl)propanoic acid.^{[3][4]}
- Reduction to Amino Alcohol:
 - Suspend the amino acid (1.0 eq) in anhydrous THF.
 - Add NaBH₄ (2.5 eq).^[1] Cool to 0°C.^[1]
 - Add Iodine (, 1.0 eq) dissolved in THF dropwise.^[1] Note: Hydrogen gas evolution.
 - Reflux for 18 hours.^[1]
 - Quench: Cool to RT. Add Methanol carefully until clear.^[1] Evaporate solvents.^{[1][2]}
 - Hydrolysis: Add 20% KOH solution and reflux for 4 hours (to break borane-amine complexes).
 - Extraction: Extract with CH₂Cl₂. Dry and concentrate.

Comparative Analysis & Data Summary

Feature	Route A (Henry/Nitroaldol)	Route B (Rodionov/Amino Acid)
Overall Yield	45-60%	55-70%
Step Count	2	2
Safety Profile	Moderate: Nitromethane is energetic; LAH is pyrophoric.	High: Avoids nitro compounds and LAH; uses NaBH ₄ . ^[1]
Purification	Chromatography often required for intermediates. ^[1]	Intermediates often crystallize (zwitterions). ^[1]
Scalability	Difficult >100g due to exotherms. ^[1]	Excellent for kg-scale production.
Cost	Low (Nitromethane is cheap). ^[1]	Moderate (Malonic acid/Iodine costs). ^[1]

Process Visualization

The following diagram illustrates the chemical logic and flow for both pathways.

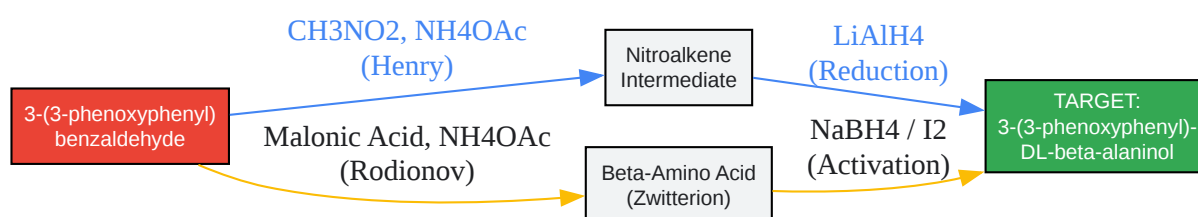


Figure 2: Parallel synthetic workflows for Route A (Blue) and Route B (Yellow).

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Expert Insights & Troubleshooting

- Handling the Phenoxyphenyl Group: This moiety adds significant lipophilicity ().^[1] In Route B, the zwitterionic amino acid might not precipitate as easily as simple phenyl-beta-alanine. If precipitation fails, strip the ethanol and triturate the residue with

Acetone/Ether.[1]

- Reduction Quenching (Route B): The borane-amine complex formed during NaBH₄/I₂ reduction is remarkably stable. The KOH reflux step is mandatory; simple acidic workup will result in low yields.[1]
- Storage: The free base amino alcohol is sensitive to CO₂ (carbamate formation).[1] Store under nitrogen or convert to the Hydrochloride salt (using HCl in Dioxane) for long-term stability.

References

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- Commercial Availability of Intermediate: 3-Amino-3-(3-phenoxyphenyl)propanoic acid (CAS 202131-32-6).

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